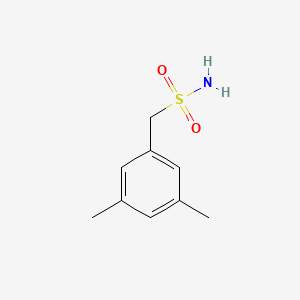

(3,5-Dimethylphenyl)methanesulfonamide

Description

Structure

3D Structure

Properties

IUPAC Name |

(3,5-dimethylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2S/c1-7-3-8(2)5-9(4-7)6-13(10,11)12/h3-5H,6H2,1-2H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXZAHTSJMDUARB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)CS(=O)(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610281 | |

| Record name | 1-(3,5-Dimethylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

919354-58-8 | |

| Record name | 1-(3,5-Dimethylphenyl)methanesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Pathways for (3,5-Dimethylphenyl)methanesulfonamide

The primary and most direct route to N-aryl sulfonamides involves the reaction of an aniline (B41778) with a sulfonyl chloride. This method is widely employed for its efficiency and reliability.

Synthesis from 3,5-Dimethylaniline (B87155) and Methanesulfonyl Chloride

The standard synthesis of this compound is achieved through the reaction of 3,5-dimethylaniline with methanesulfonyl chloride. A general procedure, analogous to the synthesis of similar N-arylsulfonamides, involves the dropwise addition of methanesulfonyl chloride to a solution of 3,5-dimethylaniline in a suitable solvent, often in the presence of a base to neutralize the hydrogen chloride byproduct. nih.govresearchgate.net

The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction. Upon completion, the mixture is worked up by pouring it into ice-cold water, which precipitates the solid sulfonamide product. The crude product is then collected by filtration, washed to remove any unreacted starting materials and byproducts, and purified by recrystallization from a suitable solvent like dilute ethanol (B145695) to yield the final, pure this compound. nih.gov

A general representation of this reaction is as follows:

Starting Materials: 3,5-Dimethylaniline, Methanesulfonyl Chloride

Solvent: Chloroform or a similar inert solvent

Reaction Conditions: Typically at room temperature, may require gentle heating

Work-up: Precipitation in ice-water, filtration, and recrystallization

Adaptations and Optimizations of Standard Procedures

While the direct sulfonylation of anilines is a robust method, optimizations and alternative strategies have been developed to address certain limitations. One notable adaptation involves the use of nitroalkanes as a reaction diluent. google.com This approach facilitates the separation of the amine hydrochloride salt byproduct, which precipitates from the reaction mixture and can be easily removed by filtration at a moderately elevated temperature. The desired sulfonamide product remains in the nitroalkane solution and can be isolated through crystallization, distillation, or extraction techniques. google.com

Further advancements in the synthesis of N-arylsulfonamides include palladium-catalyzed cross-coupling reactions. These methods offer an alternative route that can be advantageous in specific contexts, for instance, when dealing with sensitive functional groups or to circumvent the use of sulfonyl chlorides.

Synthesis of Substituted this compound Derivatives

The synthesis of substituted derivatives of this compound allows for the modulation of its physicochemical properties. This is typically achieved through electrophilic aromatic substitution reactions on the parent molecule or by starting with an appropriately substituted aniline.

Introduction of Halogen Substituents (e.g., N-(4-Iodo-3,5-dimethylphenyl)methanesulfonamide)

The introduction of a halogen substituent, such as iodine, onto the aromatic ring of this compound can be accomplished through electrophilic iodination. The directing effects of the substituents on the benzene (B151609) ring will govern the position of the incoming iodine atom. The methanesulfonamido group is an ortho, para-director, as are the two methyl groups at positions 3 and 5. In the case of this compound, the most activated and sterically accessible positions for electrophilic attack are the 2, 4, and 6 positions. The 4-position is para to the methanesulfonamido group and ortho to both methyl groups, making it a likely site for substitution.

A plausible synthetic route to N-(4-Iodo-3,5-dimethylphenyl)methanesulfonamide would involve the direct iodination of this compound using an electrophilic iodine source, such as iodine monochloride or N-iodosuccinimide, in the presence of a suitable acid catalyst.

Nitration Procedures and Regioselective Synthesis of Nitro-Derivatives

The nitration of this compound is an example of a regioselective electrophilic aromatic substitution. The methanesulfonamido group is known to be a powerful ortho, para-directing group in aromatic nitrations. researchgate.net The two methyl groups at the 3 and 5 positions also act as ortho, para-directors.

When this compound is subjected to nitration, the incoming nitro group will be directed to the positions activated by both the methanesulfonamido and the methyl groups. The positions ortho and para to the methanesulfonamido group are 2, 4, and 6. The positions ortho and para to the 3-methyl group are 2 and 4, and to the 5-methyl group are 4 and 6. Therefore, the most likely positions for nitration are the 2, 4, and 6 positions, with the 4-position being particularly activated due to the cumulative directing effects of all three substituents.

The synthesis of nitro-derivatives is typically carried out using a mixture of nitric acid and sulfuric acid. The choice of reaction conditions, such as temperature and the concentration of the nitrating agent, can influence the degree of nitration and the distribution of isomeric products.

Bromination Reactions and Isomeric Product Characterization

Similar to nitration, the bromination of this compound is an electrophilic aromatic substitution reaction. The regioselectivity of bromination is also governed by the directing effects of the existing substituents. The methanesulfonamido group and the two methyl groups will direct the incoming bromine atom to the ortho and para positions.

Consequently, the bromination of this compound is expected to yield a mixture of isomeric products, with substitution occurring at the 2, 4, and/or 6 positions. The precise distribution of these isomers will depend on the specific brominating agent used (e.g., bromine in acetic acid, N-bromosuccinimide) and the reaction conditions.

The characterization of the resulting bromo-isomers would be achieved using standard spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy would be particularly useful in determining the substitution pattern on the aromatic ring by analyzing the chemical shifts and coupling patterns of the aromatic protons.

Novel Synthetic Approaches and Catalyst Development

The quest for more efficient, cost-effective, and environmentally benign synthetic methods has driven research into novel catalytic systems and synthetic pathways. In the context of this compound and its analogues, two key areas of development have emerged: the exploration of transition metal-free methodologies for the formation of biaryl structures and the use of sequential functional group transformations to build molecular complexity.

Exploration of Transition Metal-Free Methodologies for Related Biaryl Formations

The formation of a biaryl bond is a cornerstone of many synthetic endeavors. While transition metal-catalyzed cross-coupling reactions have been the mainstay for this transformation, there is a growing interest in metal-free alternatives to circumvent issues of cost, toxicity, and catalyst contamination in the final products.

One promising metal-free approach for the synthesis of biaryl sulfonamides involves a dehydrative, uncatalyzed coupling of aryl sulfoxides with sulfonanilides . This method, which proceeds via a sigmatropic rearrangement, offers a direct route to unsymmetrical biaryls. The reaction is initiated by the activation of an aryl sulfoxide (B87167) with an anhydride, such as trifluoroacetic anhydride. This is followed by an interrupted Pummerer reaction of the resulting arylsulfonium species with a sulfonanilide. The key C-C bond-forming step is a researchgate.netresearchgate.net sigmatropic rearrangement that cleaves a transient S-N bond and forms the desired biaryl linkage, followed by aromatization. The efficiency of this process is highly dependent on the nature of the amino protecting group, with N-sulfonylanilines proving to be effective participants in the biaryl formation. For instance, the p-methoxybenzenesulfonyl group has demonstrated excellent performance in this capacity. While the scope can be substrate-dependent, various heteroaryl and naphthyl sulfoxides have been successfully coupled to generate sulfonylaminobiaryls. researchgate.net

Another innovative transition-metal-free strategy utilizes a photochemical approach with a temporary, traceless sulfonamide linker . This method involves tethering two aryl groups with a sulfonamide bridge, which then directs a photochemical aryl fusion to yield a single, highly specific biaryl product. The reaction's high regio- and chemoselectivity are attributed to the formation of a cyclic intermediate that subsequently fragments into the desired biaryl and volatile byproducts. This clean and efficient protocol has been successfully applied to the synthesis of numerous substituted biaryl building blocks for various applications. researchgate.net

The following table summarizes the key aspects of these transition metal-free methodologies.

| Methodology | Key Features | Reagents | Mechanism |

| Dehydrative Coupling | Uncatalyzed, forms unsymmetrical biaryls | Aryl sulfoxides, Sulfonanilides, Trifluoroacetic anhydride | Interrupted Pummerer reaction, researchgate.netresearchgate.net Sigmatropic rearrangement |

| Photochemical Fusion | High regio- and chemoselectivity, traceless linker | Aryl groups tethered by a sulfonamide linker | Photochemical aryl fusion via a cyclic intermediate |

Sequential Functional Group Transformations for Complex Analogues

The synthesis of complex analogues of this compound often requires a stepwise approach involving the sequential introduction and manipulation of functional groups. This strategy allows for the precise construction of intricate molecular architectures.

A powerful technique in this regard is the site-selective C-H functionalization followed by a sulfination sequence . This two-step process provides access to a wide array of aryl sulfonamides. The initial step involves the site-selective formation of an aryl thianthrenium salt, which can then undergo a palladium-catalyzed sulfination. An inexpensive and readily available industrial reagent, sodium hydroxymethanesulfinate (Rongalite), serves as an effective source of the sulfinate group. The resulting hydroxymethyl sulfone intermediate is a versatile synthetic handle that can be further transformed. For example, in the presence of a base, this intermediate can eliminate formaldehyde (B43269) to generate an aryl sulfinate in situ. Subsequent oxidative amination of this sulfinate with an amine in the presence of an oxidizing agent like N-chlorosuccinimide (NCS) yields the desired sulfonamide. This sequence allows for a high degree of control over the substitution pattern of the final product. researchgate.netresearchgate.netmit.edumdpi.com

The development of bifunctional templates has also enabled the sequential functionalization of different positions on an aromatic ring. For instance, a template-directed approach can achieve a one-pot sequential palladium-catalyzed meta-selective C-H olefination of phenols, followed by a nickel-catalyzed ipso-C-O activation and arylation. This methodology allows for the conversion of simple phenols into synthetically valuable 1,3-disubstituted arenes, demonstrating the power of sequential transformations in building molecular complexity. researchgate.net

Furthermore, the inherent properties of the sulfonyl group itself can be exploited in sequential transformations of organosulfones . The strong electron-withdrawing nature of the sulfonyl group facilitates the functionalization of adjacent positions through various reactions. Following these initial transformations, the sulfonyl group, which is often considered a terminal functional group, can be activated and replaced with other functionalities. This approach, which involves α-functionalization followed by carbon-sulfonyl (C-SO2) bond activation, provides a modular route to a variety of multi-substituted compounds.

The table below outlines these sequential functionalization strategies.

| Strategy | Key Steps | Catalysts/Reagents | Outcome |

| C-H Functionalization-Sulfination | Site-selective thianthrenation, Pd-catalyzed sulfination, Oxidative amination | Palladium catalyst, Rongalite, N-chlorosuccinimide | Site-selective synthesis of aryl sulfonamides |

| Bifunctional Template-Directed Functionalization | Template-directed meta-C-H olefination, Ni-catalyzed ipso-C-O arylation | Palladium and Nickel catalysts | One-pot synthesis of 1,3-disubstituted arenes from phenols |

| Sequential Transformations of Organosulfones | α-functionalization of sulfones, C-SO2 bond activation and substitution | Various reagents depending on the transformation | Modular synthesis of multi-substituted compounds |

Structural Characterization and Advanced Spectroscopic Analysis

X-ray Crystallographic Investigations of (3,5-Dimethylphenyl)methanesulfonamide

X-ray crystallography provides definitive insights into the solid-state structure of a molecule, including precise bond lengths, bond angles, and the arrangement of molecules within the crystal lattice.

Table 1: Expected General Geometric Parameters for this compound

| Parameter | Expected Value/Range | Description |

|---|---|---|

| S-O Bond Length | ~1.43 Å | Typical for sulfonyl double bonds |

| S-N Bond Length | ~1.63 Å | Single bond between sulfur and nitrogen |

| S-C (methyl) Bond Length | ~1.76 Å | Single bond between sulfur and methyl carbon |

| N-C (aryl) Bond Length | ~1.43 Å | Single bond between nitrogen and aromatic carbon |

| O-S-O Angle | ~119-120° | Reflects tetrahedral geometry with repulsion |

Note: These are generalized values based on related sulfonamide structures. Precise data requires a specific CIF file.

The arrangement of molecules in the solid state is dictated by intermolecular forces. For this compound, the crystal packing is driven by a network of hydrogen bonds. researchgate.net The primary interaction is the hydrogen bond formed between the amide proton (N-H) of one molecule and a sulfonyl oxygen atom (S=O) of a neighboring molecule. researchgate.net This N—H···O interaction is a common and robust motif in the crystal structures of sulfonamides. researchgate.net

These primary hydrogen bonds link the molecules into chains. Furthermore, these chains are supported by weaker (methyl)C—H···O interactions, which help to establish a stable three-dimensional supramolecular architecture. researchgate.net Specifically, the molecules of this compound are reported to pack into chains that extend along the b-axis of the unit cell. researchgate.net

Polymorphism is the ability of a solid material to exist in multiple crystalline forms that differ in their molecular packing. nih.govnih.gov These different forms, or polymorphs, can exhibit distinct physical properties, including solubility, melting point, and stability. nih.gov The study of polymorphism is crucial in the pharmaceutical sciences, as different polymorphs of a drug can have different bioavailability. nih.gov

The sulfonamide functional group, with its potent hydrogen bond donor (N-H) and acceptor (S=O) sites, frequently engages in various hydrogen-bonding arrangements, which can lead to the formation of different polymorphic structures. researchgate.net While polymorphism is a known phenomenon for many sulfonamides, no specific studies detailing the isolation and characterization of different polymorphs of this compound have been reported in the surveyed scientific literature. researchgate.netnih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is a powerful tool for determining the structure of molecules in solution, providing information about the chemical environment, connectivity, and spatial proximity of atoms.

The ¹H NMR spectrum provides definitive confirmation of the substitution pattern on the phenyl ring. researchgate.net In this compound, the symmetry of the molecule results in a distinct set of signals. The two methyl groups attached to the phenyl ring are equivalent and appear as a single resonance. The three protons on the phenyl ring are in two different chemical environments. researchgate.netresearchgate.net

Table 2: Experimental ¹H NMR Chemical Shifts for N-(3,5-Dimethylphenyl)methanesulfonamide

| Protons | Multiplicity | Chemical Shift (δ, ppm) | Integration |

|---|---|---|---|

| Aromatic H-4 | Singlet | ~6.81 | 1H |

| Aromatic H-2, H-6 | Singlet | ~6.76 | 2H |

| NH | Singlet (broad) | ~9.55 | 1H |

| SO₂CH₃ | Singlet | ~2.91 | 3H |

| Ar-(CH₃)₂ | Singlet | ~2.22 | 6H |

Data derived from a comprehensive study of N-(substituted phenyl)-methanesulphonamides. researchgate.net

The presence of two distinct signals for the aromatic protons with an integration ratio of 1:2 is characteristic of the 3,5-disubstitution pattern.

The Nuclear Overhauser Effect (NOE) is an NMR phenomenon that allows for the detection of protons that are close to each other in space (typically <5 Å), regardless of whether they are connected through bonds. wikipedia.orglibretexts.org An NOE experiment, such as a 2D NOESY, could be used to probe the preferred conformation of this compound in solution. For example, irradiation of the N-H proton could reveal spatial proximity to either the protons of the sulfonyl methyl group or the aromatic protons at the 2 and 6 positions, providing insight into the conformation around the S-N and N-C bonds. nih.gov

Beyond one-dimensional ¹H NMR, a suite of advanced 2D NMR techniques can be employed for unambiguous structural and conformational assignment.

COSY (Correlation Spectroscopy): This experiment would reveal scalar couplings between protons, although for this specific molecule, the aromatic protons are singlets and would not show cross-peaks to each other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the chemical shifts of each carbon atom in the molecule by linking them to their attached protons (e.g., C-4 to H-4, C-2/6 to H-2/6, methyl carbons to methyl protons).

NOESY (Nuclear Overhauser Effect Spectroscopy): As mentioned, this 2D experiment maps all NOE interactions in the molecule. libretexts.org It is particularly useful for studying the three-dimensional structure and conformational preferences in solution, such as the relative orientation of the dimethylphenyl group and the methanesulfonyl moiety. umich.edunih.gov

These advanced methods, while not specifically reported for the title compound in the searched literature, represent the standard toolkit for comprehensive structural elucidation of organic molecules of this type.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) Spectroscopy:

The IR spectrum of this compound is expected to exhibit a series of absorption bands corresponding to the vibrational frequencies of its constituent bonds. Key expected absorptions include:

N-H Stretch: A distinct band in the region of 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the sulfonamide group. The exact position and shape of this peak can provide insights into hydrogen bonding.

C-H Aromatic and Aliphatic Stretches: Aromatic C-H stretching vibrations are anticipated to appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups on the phenyl ring and the methanesulfonyl group would be observed just below 3000 cm⁻¹.

S=O Asymmetric and Symmetric Stretches: The sulfonyl group (-SO₂-) will be characterized by strong absorption bands corresponding to its asymmetric and symmetric stretching modes, typically found in the ranges of 1300-1350 cm⁻¹ and 1140-1180 cm⁻¹, respectively. These are often the most intense peaks in the spectrum.

S-N Stretch: The stretching vibration of the sulfur-nitrogen bond is expected in the 900-950 cm⁻¹ region.

Aromatic C=C Bending: Vibrations associated with the benzene (B151609) ring are expected in the fingerprint region, including out-of-plane C-H bending bands that can help confirm the 1,3,5-trisubstitution pattern.

Raman Spectroscopy:

Raman spectroscopy would provide complementary information to the IR spectrum. Expected characteristic Raman signals include:

Aromatic Ring Vibrations: The substituted benzene ring should give rise to characteristic bands, including the ring breathing mode, which is often a strong and sharp peak.

C-H Stretching Modes: Both aromatic and aliphatic C-H stretching vibrations would be observable.

Sulfonyl Group Vibrations: The symmetric stretch of the S=O bonds is typically a strong and polarized band in the Raman spectrum.

A complete assignment of the observed IR and Raman bands would require comparison with theoretical calculations, such as those from Density Functional Theory (DFT), to correlate the experimental frequencies with specific vibrational modes of the molecule.

Interactive Data Table: Predicted IR and Raman Vibrational Frequencies

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| N-H | Stretching | 3200-3400 | 3200-3400 |

| Aromatic C-H | Stretching | >3000 | >3000 |

| Aliphatic C-H | Stretching | <3000 | <3000 |

| S=O | Asymmetric Stretch | 1300-1350 | Weak or inactive |

| S=O | Symmetric Stretch | 1140-1180 | 1140-1180 |

| S-N | Stretching | 900-950 | 900-950 |

| Aromatic C=C | Ring Breathing | Fingerprint Region | Strong and sharp |

Note: The table above is based on typical frequency ranges for the respective functional groups and does not represent experimentally measured data for this compound, which is not available in the public domain.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is an essential technique for determining the molecular weight of this compound and for elucidating its structure through the analysis of its fragmentation patterns. The nominal molecular weight of this compound (C₉H₁₃NO₂S) is 199.27 g/mol .

Molecular Ion Peak:

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 199. This peak corresponds to the intact molecule with one electron removed. The presence and intensity of this peak confirm the molecular weight of the compound.

Fragmentation Pattern:

The fragmentation of the molecular ion provides valuable structural information. Key fragmentation pathways for this compound would likely involve the cleavage of the bonds within the sulfonamide moiety and the loss of substituents from the aromatic ring. Predicted significant fragments include:

Loss of the Methanesulfonyl Group: Cleavage of the N-S bond could lead to the formation of a fragment corresponding to the 3,5-dimethylaniline (B87155) radical cation.

Cleavage of the C-S Bond: Fission of the bond between the methyl group and the sulfur atom would result in the loss of a methyl radical (CH₃•), leading to a fragment at [M-15]⁺.

Loss of SO₂: A common fragmentation pathway for sulfonamides is the extrusion of sulfur dioxide (SO₂), which would produce a fragment at [M-64]⁺.

Fragments from the Aromatic Ring: Cleavage within the 3,5-dimethylphenyl group could lead to the loss of methyl radicals or other characteristic aromatic fragments.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Proposed Fragment | Identity of Lost Neutral Fragment |

| 199 | [C₉H₁₃NO₂S]⁺ | - |

| 184 | [C₈H₁₀NO₂S]⁺ | CH₃• |

| 135 | [C₉H₁₃N]⁺ | SO₂ |

| 121 | [C₈H₁₁N]⁺ | - |

| 106 | [C₇H₈N]⁺ | CH₃• from dimethylaniline fragment |

Note: This table represents predicted fragmentation patterns based on the structure of this compound and general principles of mass spectrometry. Specific experimental data is required for definitive confirmation.

Reactivity and Mechanistic Investigations

Electrophilic Aromatic Substitution Reactions on the (3,5-Dimethylphenyl)methanesulfonamide Core

The aromatic core of this compound is subject to electrophilic attack, with the regiochemical outcome being a product of the combined influence of the methanesulfonamide (B31651) and dimethyl substituents.

Regioselectivity and Directing Effects of the Methanesulfonamide Group

The methanesulfonamide (-NHSO₂CH₃) group attached to the aromatic ring is an ortho/para directing group for electrophilic aromatic substitution. This directing effect means that incoming electrophiles are preferentially guided to the positions ortho (C2, C6) and para (C4) to the sulfonamide substituent. The directing power of the methanesulfonamide group is considered to be significant in determining the position of substitution on the aromatic ring.

Substituents on an aromatic ring influence the regioselectivity of electrophilic substitution reactions by either donating or withdrawing electron density. dnu.dp.ua Electron-donating groups (EDGs) activate the ring and are typically ortho/para directors, while electron-withdrawing groups (EWGs) deactivate the ring and are generally meta directors. dnu.dp.uauvic.ca The methanesulfonamide group, despite the electron-withdrawing nature of the sulfonyl portion, acts as an ortho/para director due to the lone pair of electrons on the nitrogen atom which can be donated into the ring through resonance. This donation stabilizes the cationic intermediates (arenium ions or Wheland intermediates) formed during ortho and para attack.

Mechanistic Differences in Nitration Conditions (e.g., Nitrosation:Nitration vs. Nitric:Sulfuric Acid)

The conditions under which nitration is performed can lead to different products, indicating distinct mechanistic pathways. Standard nitration using a mixture of nitric acid and sulfuric acid proceeds via the formation of the highly electrophilic nitronium ion (NO₂⁺). wikipedia.orgnih.gov This powerful electrophile attacks the aromatic ring in a classic electrophilic aromatic substitution mechanism.

In contrast, nitration of similar N-aryl methanesulfonamides under "nitrosation:nitration" conditions (e.g., using sodium nitrite (B80452) in a mixture of nitric and acetic acids) has been shown to yield different regiochemical outcomes. Current time information in Merrimack County, US. For instance, the methanesulfonamide of 2,6-dimethylaniline (B139824) yields the 4-nitro compound under these conditions, whereas a nitric:sulfuric acid mixture leads to the 3,5-dinitro product. Current time information in Merrimack County, US. These differences suggest a different reactive species and mechanism. Current time information in Merrimack County, US. Nitrosation conditions, involving nitrous acid (formed from sodium nitrite and acid), generate the nitrosonium ion (NO⁺) as the initial electrophile. dtic.mil This can lead to a different substitution pattern compared to the direct attack by the stronger nitronium ion.

Influence of Methyl Substituents on Electrophilic Attack

The two methyl groups at the 3 and 5 positions on the this compound ring also exert a significant influence on the course of electrophilic attack. Methyl groups are classified as activating, electron-donating groups. acs.orgrsc.org They direct incoming electrophiles to the ortho and para positions relative to themselves.

In the case of this compound, the positions ortho to the methyl groups are C2, C4, and C6. The position para to the C3-methyl is C6, and the position para to the C5-methyl is C2. Therefore, the methyl groups strongly activate the C2, C4, and C6 positions for electrophilic attack. acs.org

The final regiochemical outcome of an electrophilic substitution reaction is a result of the synergistic or competitive directing effects of both the methanesulfonamide and the methyl groups. The methanesulfonamide group directs ortho/para (to C2, C4, C6), and the methyl groups also direct to these same positions. This alignment of directing effects strongly activates the C2, C4, and C6 positions, making them the most probable sites for electrophilic substitution.

| Position | Relation to -NHSO₂CH₃ | Relation to -CH₃ groups | Predicted Activation |

|---|---|---|---|

| C2 | ortho | ortho, para | Strongly Activated |

| C4 | para | ortho | Strongly Activated |

| C6 | ortho | ortho, para | Strongly Activated |

Nucleophilic Reactions Involving the Sulfonamide Moiety

The sulfonamide group (-SO₂NH-) itself is a site of reactivity, particularly with nucleophiles. These reactions can involve the sulfur atom or the nitrogen atom, leading to a variety of derivatives.

Studies on Nucleophilic Attack and Derivative Formation

The sulfonamide functional group can undergo nucleophilic attack, leading to the formation of various derivatives. While relatively unreactive compared to other functional groups, reactions at the sulfur or nitrogen atoms are well-documented. wikipedia.org

One important class of reactions involves the N-alkylation or N-arylation of the sulfonamide nitrogen. These transformations are fundamental in synthesizing a diverse range of sulfonamide derivatives. acs.orgionike.comorganic-chemistry.orgnih.gov The reaction typically proceeds by deprotonation of the sulfonamide N-H proton with a base, creating a nucleophilic sulfonamide anion. This anion then reacts with an electrophile, such as an alkyl halide or an aryl halide (in the presence of a suitable catalyst), to form the N-substituted product. dnu.dp.uaacs.orgrsc.org

Direct nucleophilic substitution at the nitrogen atom of arylsulfonamides has also been demonstrated. For example, phosphide (B1233454) anions have been shown to react with arylsulfonamides, displacing the aryl sulfonyl group to form phosphamides and amines. nih.gov Furthermore, studies on related sulfonyl compounds suggest that nucleophilic attack can occur at the sulfonyl sulfur atom, although this pathway may have limited synthetic utility for aryl sulfonamides. dtic.mil Hydrolysis of sulfonamides and their derivatives, typically under basic or acidic conditions, also involves nucleophilic attack by hydroxide (B78521) or water on the sulfur atom. rsc.orgrsc.org

| Reaction Type | Nucleophile/Reagent | Product Type | Reference |

|---|---|---|---|

| N-Alkylation | Alcohols, Alkyl Halides | N-Alkyl Sulfonamides | dnu.dp.uaacs.orgionike.com |

| N-Arylation | Aryl Halides (Pd-catalyzed) | N-Aryl Sulfonamides | organic-chemistry.orgnih.gov |

| Nucleophilic Substitution at N | Phosphide Anions | Phosphamides, Amines | nih.gov |

| Hydrolysis | H₂O / OH⁻ | Sulfonic Acid, Amine | rsc.orgrsc.org |

Reactivity of the Sulfonamide Nitrogen

The reactivity of the sulfonamide nitrogen is dominated by the acidity of its attached proton (N-H). The electron-withdrawing sulfonyl group (-SO₂-) significantly increases the acidity of the N-H proton compared to a typical amine. wikipedia.org For aryl sulfonamides, representative pKa values are in the range of 8.5, indicating that the proton can be readily removed by a moderately strong base. uvic.ca

This acidity is the key to the facile N-alkylation and N-arylation reactions discussed previously. Deprotonation creates a potent nitrogen nucleophile that can participate in substitution reactions. wikipedia.orgacs.org The degree of acidity, and therefore the reactivity of the nitrogen, can be further tuned by the substituents on the aromatic ring. nih.gov The chemical environment of this proton is also observable through spectroscopic methods, such as NMR, where its chemical shift can be correlated with the electronic properties of the rest of the molecule. nih.govuark.edu The ability to deprotonate the sulfonamide nitrogen makes it a versatile handle for the synthesis of a wide array of functionalized molecules. acs.orgionike.com

Rearrangement Reactions and Tautomerism Studies

While specific studies on the rearrangement reactions and tautomerism of this compound are not extensively documented in publicly available literature, the reactivity of the broader class of arylsulfonamides provides a basis for understanding its potential chemical behavior.

Rearrangement Reactions:

Arylsulfonamides can participate in several types of rearrangement reactions, often under specific conditions such as microwave irradiation or in the presence of strong acids. A notable example is the Fries rearrangement, which has been observed for arylsulfonates and sulfonanilides. researchgate.net This reaction typically involves the migration of a sulfonyl group from a nitrogen or oxygen atom to an ortho or para position on an aromatic ring. For aryl sulfonanilides, this rearrangement exclusively yields 2-aminoaryl sulfones. researchgate.net

Another relevant transformation is the rearrangement of arylsulfamates to para-sulfonyl anilines. nih.gov Mechanistic studies, including kinetic isotope experiments, suggest that this rearrangement can proceed through an intermolecular mechanism involving the formation of an N(sp²)-SO₃ intermediate. nih.gov The reaction conditions, particularly temperature, can influence the selectivity between ortho and para products. nih.gov

Interactive Data Table: General Rearrangement Reactions of Arylsulfonamides

| Rearrangement Type | Substrate Class | Typical Products | Key Conditions |

| Fries Rearrangement | Arylsulfonates/Sulfonanilides | Hydroxy and aminoaryl sulfones | Microwave irradiation |

| Arylsulfamate Rearrangement | Arylsulfamates | para-Sulfonyl anilines | Thermal |

Tautomerism Studies:

The potential for tautomerism in sulfonamides, specifically the sulfonamide-sulfonimide tautomerism, has been explored through theoretical and experimental studies on various N-substituted sulfonamides. rsc.orgresearchgate.netnih.gov Tautomerism is the phenomenon where a compound exists as a mixture of two or more interconvertible isomers that differ in the position of a proton. byjus.comwikipedia.org

In the case of sulfonamides, the equilibrium is between the sulfonamide form (containing an N-H bond) and the sulfonimide form (containing an N=S bond and an O-H group). Density Functional Theory (DFT) calculations on N-heterocyclic arenesulfonamides have shown that the energy difference between these two tautomers can be small, with the sulfonamide form generally being more stable in the gas phase. rsc.orgresearchgate.net However, the polarity of the solvent can influence this equilibrium, with more polar solvents potentially favoring the sulfonimide tautomer. rsc.orgresearchgate.netnih.gov For certain 1,2,4-triazine (B1199460) derivatives, both tautomeric forms have been observed to co-exist in solution, with the sulfonamide form being predominant. nih.gov

For this compound, the possibility of sulfonamide-sulfonimide tautomerism exists, although it has not been specifically reported. The equilibrium would be influenced by factors such as the solvent environment.

Kinetic and Mechanistic Insights into Chemical Transformations

Detailed kinetic and mechanistic studies specifically for the chemical transformations of this compound are limited in the available scientific literature. However, research on the broader class of sulfonamides provides valuable insights into their general reaction mechanisms and kinetics.

Mechanistic Pathways:

The sulfonamide functional group can undergo various reactions, and the mechanisms are often dependent on the specific reactants and conditions. For instance, the degradation of sulfonamides by hydroxyl radicals, an important process in environmental chemistry, has been investigated. researchgate.net Theoretical studies using Density Functional Theory (DFT) suggest that the reaction can proceed through multi-step pathways, including H-abstraction and electrophilic attack on the aromatic ring. researchgate.net

Nucleophilic substitution at the nitrogen atom of arylsulfonamides has also been described. acs.org This reaction, which can be facilitated by phosphide anions, allows for the transformation of sulfonamides into other synthetically useful compounds like phosphamides and various protected amines. acs.org

The synthesis of sulfonamides itself offers mechanistic insights. For example, the reaction of a Grignard reagent with N-sulfinyl-O-(tert-butyl)hydroxylamine is proposed to proceed through a sulfinamide intermediate that rearranges to a sulfonimidate ester anion before forming the final sulfonamide product. acs.org

Kinetic Data:

Kinetic studies on the thermal rearrangement of arylsulfamates have been used to support a proposed intermolecular mechanism. nih.gov Such studies are crucial for understanding the factors that control reaction rates and product distributions.

Interactive Data Table: General Mechanistic and Kinetic Information for Sulfonamides

| Reaction Type | Mechanistic Feature | Kinetic Profile | Influencing Factors |

| Degradation by OH radicals | H-abstraction, electrophilic attack | Pseudo-first-order | pH, initial concentration |

| Nucleophilic Substitution at N | Formation of phosphamide intermediate | - | Nature of nucleophile |

| Arylsulfamate Rearrangement | Intermolecular mechanism | - | Temperature |

Derivative Synthesis and Diversification Strategies

Design and Synthesis of N-Substituted (3,5-Dimethylphenyl)methanesulfonamide Analogues

The nitrogen atom of the sulfonamide group is a key handle for derivatization. Its acidic proton can be removed by a base, generating a nucleophilic sulfonamidate anion that readily reacts with various electrophiles.

N-alkylation and N-acylation are fundamental strategies for modifying the sulfonamide moiety. These reactions introduce alkyl or acyl groups, which can significantly alter the compound's steric and electronic properties, as well as its hydrogen bonding capabilities.

N-Alkylation: The reaction typically proceeds by treating this compound with a suitable base (e.g., sodium hydride, potassium carbonate) in an aprotic polar solvent (e.g., DMF, acetonitrile) to form the corresponding anion. Subsequent addition of an alkylating agent, such as an alkyl halide or tosylate, yields the N-alkylated product. This method allows for the introduction of a diverse range of substituents, from simple methyl or ethyl groups to more complex functionalized chains.

N-Acylation: Acylation can be achieved by reacting the parent sulfonamide with an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. This reaction forms an N-acylsulfonamide, a class of compounds known for their distinct chemical properties, including increased acidity of the remaining N-H proton in monosubstituted derivatives.

The table below illustrates potential products from these reactions.

| Reagent Type | Example Reagent | Product Name |

| Alkyl Halide | Iodomethane | N-Methyl-(3,5-dimethylphenyl)methanesulfonamide |

| Alkyl Halide | Benzyl Bromide | N-Benzyl-(3,5-dimethylphenyl)methanesulfonamide |

| Acyl Chloride | Acetyl Chloride | N-Acetyl-(3,5-dimethylphenyl)methanesulfonamide |

| Acyl Chloride | Benzoyl Chloride | N-Benzoyl-(3,5-dimethylphenyl)methanesulfonamide |

Modifications of the Aromatic Ring System

The 3,5-dimethylphenyl ring is amenable to electrophilic aromatic substitution, allowing for the introduction of various functional groups that can serve as further points for diversification or modulate the electronic character of the molecule. The existing methyl groups are activating and ortho-, para-directing, while the methanesulfonamido group is deactivating and ortho-, para-directing. The combined effect directs incoming electrophiles primarily to the C2, C4, and C6 positions.

Introducing electrophilic or nucleophilic functional groups onto the aromatic ring is a key strategy for creating versatile intermediates.

Electrophilic Sites: Halogenation (e.g., with Br₂/FeBr₃) or nitration (e.g., with HNO₃/H₂SO₄) can install electrophilic handles on the ring. For instance, nitration would likely yield 2-nitro- and 4-nitro-(3,5-dimethylphenyl)methanesulfonamide. These nitro groups can participate in nucleophilic aromatic substitution or be reduced.

Nucleophilic Sites: The nitro derivatives can be readily reduced (e.g., using SnCl₂/HCl or H₂/Pd-C) to the corresponding amino compounds, such as 2-amino- and 4-amino-(3,5-dimethylphenyl)methanesulfonamide. This introduces a basic, nucleophilic amino group that can be used for a wide array of subsequent reactions, including amide bond formation, diazotization, and reductive amination.

Under more forcing conditions, multiple functional groups can be added to the aromatic ring.

Polyhalogenation: The use of excess halogen and a Lewis acid catalyst can lead to the formation of polyhalogenated derivatives. Given the activating nature of the dimethylphenyl ring, compounds such as 2,4-dibromo- and 2,4,6-tribromo-(3,5-dimethylphenyl)methanesulfonamide could be synthesized.

Polynitration: While the sulfonamide group is deactivating, the strong activation from the two methyl groups may allow for the introduction of more than one nitro group under harsh nitrating conditions (e.g., fuming HNO₃/H₂SO₄). This could potentially yield dinitrated products, such as 2,4-dinitro-(3,5-dimethylphenyl)methanesulfonamide. The synthesis of such highly functionalized derivatives provides molecules with significantly altered electronic properties. researchgate.net

The table below summarizes potential ring-substituted derivatives.

| Reaction Type | Reagent(s) | Potential Product(s) |

| Mononitration | HNO₃ / H₂SO₄ | 4-Nitro-(3,5-dimethylphenyl)methanesulfonamide |

| Reduction | SnCl₂ / HCl | 4-Amino-(3,5-dimethylphenyl)methanesulfonamide |

| Dibromination | Br₂ (excess) / FeBr₃ | 2,4-Dibromo-(3,5-dimethylphenyl)methanesulfonamide |

| Dinitration | Fuming HNO₃ / H₂SO₄ | 2,4-Dinitro-(3,5-dimethylphenyl)methanesulfonamide |

Linker Chemistry for Conjugation and Scaffold Assembly

To incorporate the this compound scaffold into larger systems like bioconjugates, probes, or materials, it must be attached via a chemical linker. symeres.com This requires the prior installation of a suitable functional group on the core molecule. Functional groups introduced via N-alkylation or aromatic ring modification, such as amines, carboxylic acids, or alkynes, can serve as attachment points for linkers.

The choice of linker is critical and depends on the desired application. nih.gov Linkers can be classified as cleavable or non-cleavable. symeres.com

Non-cleavable linkers , such as simple alkyl or polyethylene (B3416737) glycol (PEG) chains, provide a stable connection between the core scaffold and another molecule.

Cleavable linkers are designed to break under specific physiological or chemical conditions (e.g., changes in pH, presence of specific enzymes, or a reducing environment). nih.gov Examples include hydrazones (acid-labile) and disulfides (cleaved by thiols). nih.gov

For example, an amino-functionalized derivative like 4-amino-(3,5-dimethylphenyl)methanesulfonamide could be coupled to a linker containing a carboxylic acid using standard peptide coupling reagents (e.g., EDC, HOBt) to form a stable amide bond.

Application of this compound in Multi-Component Reactions

Multi-component reactions (MCRs) are powerful synthetic tools that combine three or more reactants in a single step to generate complex products efficiently and with high atom economy. nih.gov While this compound itself is not a typical MCR substrate, its functionalized derivatives can be valuable components.

For instance, the previously described 4-amino-(3,5-dimethylphenyl)methanesulfonamide could serve as the amine component in the versatile Ugi four-component reaction. nih.gov Reacting this amine with an aldehyde, a carboxylic acid, and an isocyanide would yield an α-acylamino-carboxamide product, rapidly generating a complex molecule incorporating the this compound core. This strategy allows for the creation of large, diverse chemical libraries from a single functionalized precursor. nih.govmdpi.com

Advanced Research Applications in Organic Synthesis

(3,5-Dimethylphenyl)methanesulfonamide as a Versatile Organic Building Block

This compound serves as a valuable building block in organic synthesis due to its distinct structural and electronic properties. The molecule incorporates a methanesulfonamide (B31651) moiety (-SO₂NH-) attached to a 3,5-dimethyl substituted phenyl ring. This combination of functional groups provides multiple reactive sites for synthetic elaboration, making it a versatile precursor for more complex molecular architectures. The geometric parameters of the core structure are similar to other related methanesulfonanilides, such as N-phenylmethanesulfonamide and N-(3-methylphenyl)methanesulfonamide. researchgate.net

The key reactive features of this building block include:

The Sulfonamide N-H Group: The proton on the nitrogen atom is acidic and can be deprotonated by a suitable base. This allows for N-alkylation or N-arylation reactions, enabling the attachment of a wide variety of substituents at this position.

The Aromatic Ring: The 3,5-dimethylphenyl ring is activated towards electrophilic aromatic substitution. The directing effects of the methyl groups and the methanesulfonamide group guide the position of incoming electrophiles, allowing for controlled functionalization of the aromatic core.

The Methyl Groups: The benzylic protons of the two methyl groups on the phenyl ring can potentially undergo radical halogenation or oxidation under specific conditions, providing another avenue for molecular modification.

The utility of such building blocks is central to modern synthetic strategies, including fragment-based drug discovery, where three-dimensional fragments are used to construct novel pharmaceutical agents. whiterose.ac.uk The defined stereochemistry and reactive handles of this compound make it an attractive starting material for creating larger, more intricate molecules.

Role in the Development of Novel Synthetic Methodologies

The methanesulfonamide group, a key feature of this compound, plays a significant role in the advancement of synthetic methodologies. While specific research focusing exclusively on the 3,5-dimethylphenyl derivative is specialized, the broader class of methanesulfonamides has been instrumental in developing new chemical transformations. For instance, methanesulfonamide itself has been identified as a bifunctional agent in certain reactions. In Sharpless asymmetric dihydroxylations, it can function as both a cosolvent to aid in phase transfer catalysis and as a general acid catalyst to protonate intermediate osmate esters. organic-chemistry.org

This dual-role capability highlights how the physicochemical properties of the sulfonamide group can be harnessed to influence reaction pathways and improve outcomes. The sulfonamide moiety can:

Act as a Directing Group: The nitrogen and oxygen atoms can coordinate to metal catalysts, directing subsequent reactions to specific sites on the molecule.

Modulate Electronic Properties: As an electron-withdrawing group, it influences the reactivity of the attached aromatic ring.

Participate in Hydrogen Bonding: The N-H group is a hydrogen bond donor, while the sulfonyl oxygens are acceptors. These interactions can be crucial for organizing molecules in the solid state or for mediating intermolecular interactions during a reaction. researchgate.net

By studying the behavior of molecules like this compound, synthetic chemists can gain insights that lead to the creation of new catalysts, the optimization of reaction conditions, and the development of entirely novel synthetic methods for constructing complex organic molecules. eurekalert.org

Utilization in Combinatorial Chemistry and Library Generation for Academic Screening

This compound and related structures are valuable components in the field of combinatorial chemistry, which focuses on the rapid synthesis of large numbers of distinct but structurally related molecules, known as chemical libraries. acs.org These libraries are then screened for biological activity to identify new lead compounds for drug discovery.

The sulfonamide linkage is particularly well-suited for combinatorial approaches due to the reliability and high yield of sulfonamide formation reactions. A prominent example is the use of a parallel solid-phase synthesis route to create libraries of methylenesulfonamides. nih.govresearchgate.net This strategy allows for the systematic introduction of diversity at multiple points in the molecular structure. A typical synthetic sequence for library generation involving a sulfonamide core might include the steps outlined in the table below.

| Step | Reaction Type | Description | Purpose |

| 1 | Reductive Amination | A haloheteroaromatic aldehyde is attached to a solid support resin (e.g., benzhydrylamine polystyrene resin). | To anchor the initial building block to a solid phase for easy purification. |

| 2 | Sulfonamide Formation | The resin-bound amine is reacted with a sulfonyl chloride, such as methanesulfonyl chloride, to form the sulfonamide linkage. | To introduce the core sulfonamide structure. This is where a precursor like (3,5-dimethylphenyl)amine could be used to generate the target scaffold. |

| 3 | Palladium-Catalyzed Transformation | The remaining halogen on the heteroaromatic ring is modified using a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Heck, or Buchwald-Hartwig coupling). | To introduce a second point of diversity, attaching a wide variety of different chemical groups. |

This table illustrates a general solid-phase strategy for generating libraries of sulfonamides, as described in methodologies for creating potential kinase inhibitors. nih.govresearchgate.net

This systematic approach enables the creation of hundreds or thousands of unique compounds from a small set of starting materials. nih.govresearchgate.net The resulting libraries of molecules, built around the this compound core or similar motifs, can then be used in high-throughput screening assays to discover compounds with specific biological functions.

Application as a Scaffold in Molecular Design and Drug Discovery Research (focus on structural framework development)

In drug discovery, a "scaffold" refers to the core structural framework of a molecule that is responsible for the general three-dimensional shape and placement of functional groups. semanticscholar.org this compound represents a simple yet effective scaffold for the development of new therapeutic agents. Its rigid phenyl ring ensures a defined orientation of substituents, while the methanesulfonamide group provides a key interaction point and a vector for adding further chemical diversity.

The development of libraries of methylenesulfonamides as potential kinase inhibitors is a direct application of this principle. nih.govresearchgate.net In this context, the this compound framework serves as the foundational structure. By systematically attaching different chemical groups at various positions on this scaffold, researchers can explore the structure-activity relationship (SAR). This involves observing how changes in the molecule's structure affect its ability to inhibit a biological target, such as a protein kinase.

The methanesulfonamide group itself is a common feature in many biologically active compounds. For example, it is present in a novel series of HMG-CoA reductase inhibitors, demonstrating its compatibility with enzyme active sites. nih.gov The use of this scaffold in drug design allows medicinal chemists to:

Explore Chemical Space: Generate a diverse set of analogues to probe the requirements for biological activity.

Optimize Lead Compounds: Fine-tune the properties of an initial "hit" compound to improve its potency, selectivity, and pharmacokinetic profile.

Develop Privileged Structures: Identify core structures that are capable of binding to multiple biological targets, serving as a starting point for developing drugs for different diseases. mdpi.com

Through these applications, the this compound scaffold acts as a critical tool in the rational design and discovery of new medicines. nih.govresearchgate.net

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and predicting the reactivity of (3,5-Dimethylphenyl)methanesulfonamide. DFT methods, such as B3LYP, are frequently used for their balance of computational cost and accuracy in studying sulfonamide systems. researchgate.netresearchgate.netnih.gov These calculations typically involve geometry optimization of the molecule to find its lowest energy conformation, followed by analysis of its electronic characteristics. scispace.com

The electronic behavior of this compound is largely dictated by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a critical parameter for determining molecular stability and reactivity; a smaller gap generally implies higher reactivity. researchgate.netnih.gov For sulfonamides, the HOMO is often localized on the aniline (B41778) ring, while the LUMO may be distributed across the sulfonyl group, indicating the likely sites for electrophilic and nucleophilic attack, respectively.

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. In these maps, regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as around the oxygen atoms of the sulfonyl group. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack, often found around the amide (N-H) proton.

Note: The values in the table are representative for sulfonamide derivatives and serve for illustrative purposes. Specific values for this compound would require dedicated DFT calculations.

Transition state (TS) calculations are crucial for mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction pathways and activation energies. For this compound, this could involve modeling its synthesis, for instance, the reaction between 3,5-dimethylaniline (B87155) and methanesulfonyl chloride.

Using DFT methods, the geometries of the reactants, products, and the transition state connecting them can be optimized. The TS represents the highest energy point along the reaction coordinate. Frequency calculations are then performed to verify the nature of these stationary points; a stable molecule (reactant or product) will have all real vibrational frequencies, whereas a true transition state is characterized by having exactly one imaginary frequency. acs.org This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate. Such calculations can elucidate the energetics of the reaction, providing insight into reaction rates and mechanisms. acs.org

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and how it interacts with its environment (e.g., solvent molecules or other solute molecules). nih.govresearchgate.netacademie-sciences.fr These simulations solve Newton's equations of motion for a system of atoms, using a force field (like COMPASS) to describe the potential energy of the system. researchgate.netacademie-sciences.fr

MD simulations can map the conformational landscape by exploring the rotation around single bonds, such as the S-N and S-C bonds. This analysis reveals the most stable conformers and the energy barriers between them.

Furthermore, MD simulations are invaluable for studying intermolecular interactions. dovepress.com Experimental crystal structure data for this compound reveals that molecules in the solid state are packed into chains via N—H···O hydrogen bonds, with additional weak (methyl)C—H···O interactions also present. researchgate.net MD simulations can model these interactions dynamically, not just in a static crystal lattice but also in solution. By calculating radial distribution functions (RDFs), specific atom-atom interactions, such as those involved in hydrogen bonding between the amide proton (donor) and a sulfonyl oxygen (acceptor), can be quantified. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts, vibrational frequencies)

Computational chemistry allows for the accurate prediction of spectroscopic data, which can be used to interpret experimental spectra or to confirm molecular structures.

For Nuclear Magnetic Resonance (NMR) spectroscopy, chemical shifts (δ) can be calculated using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. nih.govresearchgate.net The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus. These theoretical shielding values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated ¹H and ¹³C NMR chemical shifts with experimental data serves as a stringent test of the computed molecular structure. nih.govidc-online.com For related compounds like N-(3,5-dimethylphenyl)4-methylbenzenesulfonamide, NMR spectra have been used for characterization, highlighting the utility of such predictive calculations. nih.govresearchgate.net

The vibrational frequencies corresponding to infrared (IR) and Raman spectra can also be calculated using DFT. uit.no After geometry optimization, a frequency calculation yields the harmonic vibrational frequencies and their corresponding intensities. nih.gov These calculated frequencies often systematically overestimate experimental values due to the harmonic approximation and basis set limitations. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental data. scirp.org This analysis allows for the assignment of specific absorption bands in an experimental IR spectrum to particular molecular motions, such as the characteristic symmetric and asymmetric stretching of the SO₂ group or the N-H stretching vibration. scirp.org

Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Property Relationship (QSPR) modeling is a statistical approach used to build models that correlate the chemical structure of a compound with its physicochemical properties. nih.govscinito.ai The fundamental principle is that the structure of a molecule, encoded by numerical values called molecular descriptors, determines its properties. jcsp.org.pkresearchgate.net

For this compound, a QSPR model could be developed to predict properties like solubility, lipophilicity (logP), or a specific biological activity. mdpi.comnih.gov The process involves:

Descriptor Calculation : A large number of molecular descriptors are calculated for a series of related sulfonamide compounds. These descriptors can be categorized as topological, electronic, quantum-chemical, or steric, among others. jcsp.org.pkresearchgate.netwiley.com

Model Building : Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to create a mathematical equation linking a subset of the most relevant descriptors to the property of interest. researchgate.netmdpi.com

Validation : The predictive power of the resulting model is rigorously tested using internal and external validation techniques to ensure its robustness and applicability to new, untested compounds.

For a QSPR study including this compound, relevant descriptors would likely include quantum-chemical parameters like HOMO/LUMO energies, dipole moment, and partial atomic charges, as well as topological indices that describe molecular size and branching. jcsp.org.pkresearchgate.netnih.gov

Future Research Directions and Unexplored Avenues for 3,5 Dimethylphenyl Methanesulfonamide

The continued exploration of (3,5-Dimethylphenyl)methanesulfonamide and its analogs is poised to unlock new possibilities in synthetic chemistry, materials science, and analytical methodologies. The inherent structural features of the sulfonamide group, combined with the specific dimethylphenyl moiety, offer a unique scaffold for future scientific investigation. The following sections outline promising, yet underexplored, avenues of research that could significantly advance the utility and understanding of this compound.

Q & A

Q. How can researchers assess the stability of (3,5-Dimethylphenyl)methanesulfonamide under various experimental conditions?

To evaluate stability, conduct accelerated degradation studies under controlled temperature (e.g., 40°C, 60°C), pH extremes (e.g., 2–10), and light exposure. Monitor degradation kinetics using HPLC or LC-MS to quantify parent compound loss and identify byproducts. Long-term stability studies should replicate storage conditions (e.g., -20°C, 4°C) with periodic sampling. For example, studies on structurally related 3,5-dimethylphenyl compounds demonstrated that extended storage under standard lab conditions can lead to degradation, altering biochemical activity. Kinetic modeling (e.g., Arrhenius equation) can predict shelf-life .

Q. What analytical techniques are most effective for characterizing the purity and structural integrity of this compound?

Use a combination of:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and detect impurities.

- High-resolution mass spectrometry (HRMS) for molecular weight validation.

- HPLC with UV/Vis detection to assess purity (>95% recommended for biological assays).

- Differential scanning calorimetry (DSC) to evaluate thermal stability and crystallinity. Cross-referencing with databases like CAS Common Chemistry ensures structural accuracy.

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Use fume hoods for weighing and synthesis to prevent inhalation.

- Store at 0–6°C in airtight containers, as recommended for sulfonamide derivatives .

- Dispose of waste via certified hazardous waste services, following protocols for organosulfur compounds .

Advanced Research Questions

Q. What computational approaches are suitable for analyzing the binding interactions between this compound and target enzymes?

- Molecular dynamics (MD) simulations : Simulate ligand-enzyme complexes (e.g., triose phosphate isomerase) to study conformational changes over 100+ ns trajectories.

- MM/PBSA binding free energy calculations : Decompose contributions of specific residues (e.g., hydrophobic pockets, hydrogen bonds). For example, MD studies on a related sulfonamide revealed selective binding to human enzymes over parasitic isoforms via residue-specific energy differences .

- Docking studies (AutoDock Vina) : Screen binding poses and compare with experimental IC₅₀ values.

Q. How do structural modifications at the methanesulfonamide group influence the compound’s biological activity?

- Electron-withdrawing substituents (e.g., fluorine at the 4-position) enhance binding affinity by increasing electrophilicity. For instance, 3-fluorine substitution in a similar sulfonamide improved ΔG values by -2.3 kcal/mol .

- Steric effects : Bulky groups (e.g., 3,5-dimethylphenyl) may reduce off-target interactions. Test analogs via isothermal titration calorimetry (ITC) to quantify thermodynamic parameters (ΔH, ΔS).

Q. What experimental strategies can resolve contradictions in reported binding affinities of sulfonamide derivatives?

- Orthogonal assays : Combine surface plasmon resonance (SPR) with fluorescence polarization to cross-validate kinetic (kₐ, kₒff) and equilibrium (Kd) data.

- Residue mutagenesis : Identify critical binding residues (e.g., Thr168 in triose phosphate isomerase) via alanine scanning.

- Comparative MD analysis : Reconcile divergent results by simulating conflicting experimental conditions (e.g., pH, ionic strength) .

Q. How can temporal effects impact the reproducibility of in vitro studies involving this compound?

- Time-course assays : Monitor enzyme inhibition over 24–72 hours to account for compound degradation. For example, phenylacetic acid analogs with 3,5-dimethylphenyl groups showed reduced activity after 48 hours due to hydrolysis .

- Stabilizing additives : Use antioxidants (e.g., ascorbic acid) or cryopreservation (-80°C aliquots) to mitigate temporal decay.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.